

4-Bromo-2-nitrobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula $C_7H_4BrNO_4$.^{[1][2]} Its structure consists of a benzene ring functionalized with a carboxylic acid group, a nitro group at the ortho position, and a bromine atom at the para position relative to the carboxyl group. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.^[3] It serves as a critical building block in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.^{[2][3][4]} Notably, it is a key intermediate in the synthesis of the potential anticancer agent LonaFarnib and has been utilized in the development of fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.^{[1][4]}

Physical and Chemical Properties

4-Bromo-2-nitrobenzoic acid is typically a yellow to pale cream crystalline solid.^{[2][3][4]} The presence of the electron-withdrawing nitro and bromo substituents enhances the acidity of the carboxylic acid group.^[3]

Table 1: Physical and Chemical Properties of **4-Bromo-2-nitrobenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrNO ₄	[1][4]
Molecular Weight	246.01 g/mol	[1][4]
CAS Number	99277-71-1	[1][2]
Appearance	Powder to crystal; white to gray to brown, pale cream	[1][4]
Melting Point	165-169 °C	[1][4]
Boiling Point (Predicted)	368.6 ± 32.0 °C	[1][4]
Density (Predicted)	1.892 ± 0.06 g/cm ³	[4]
pKa (Predicted)	1.97 ± 0.25	[1][4]
Solubility	Soluble in methanol, ethanol, and acetone; insoluble in water.	[1][2][4]
Flash Point (Predicted)	176.7 ± 25.1 °C	[4]
LogP	2.33	[4]

Spectral Data

While specific, verified spectra for **4-Bromo-2-nitrobenzoic acid** are not widely available in public databases, the expected spectral characteristics can be inferred from its structure.

- ¹H NMR:** The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.
- ¹³C NMR:** The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
- IR Spectroscopy:** The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical Reactivity

The chemical behavior of **4-Bromo-2-nitrobenzoic acid** is dictated by its three functional groups: the carboxylic acid, the nitro group, and the bromine atom.

- **Carboxylic Acid Reactions:** The carboxylic acid group can undergo typical reactions such as esterification and amidation.^[4]
- **Nitro Group Reduction:** The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation. This transformation is a key step in the synthesis of many biologically active molecules.
- **Bromine Atom Substitution:** The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. It can also participate in metal-catalyzed coupling reactions, such as Negishi-type couplings with dimethylzinc in the presence of a palladium-phosphine catalyst.^{[1][4]}

Experimental Protocols

The synthesis of **4-Bromo-2-nitrobenzoic acid** is well-documented, with the most common method being a modification of the Sandmeyer reaction.

Synthesis of **4-Bromo-2-nitrobenzoic Acid** from 4-Amino-2-nitrobenzoic Acid

This protocol is adapted from the procedure described by Boojamra, C.G.; Burow, K.M.; Thompson, L.A.; Ellman, J.A. in *J. Org. Chem.*, 1997, 62, 1240-1256.^[1]

- **Diazotization:**
 - Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C with stirring.
 - Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.0 eq).

- Continue stirring at 0 °C for approximately 25 minutes. The reaction mixture should transform from a turbid suspension to a clear orange-yellow solution.[\[1\]](#)
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 eq) in 48% aqueous HBr at 0 °C.
 - Add the diazonium salt solution dropwise to the CuBr solution. This will result in the generation of yellow foam and the release of gas.[\[1\]](#)
 - Stir the reaction mixture at 0 °C for 1 hour.
- Work-up and Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
 - The crude product can be further purified by filtration through a column of Florisil clay, followed by washing with ethyl acetate.[\[1\]](#)
 - After evaporation of the solvent, the product is obtained as a light yellow solid.[\[1\]](#)

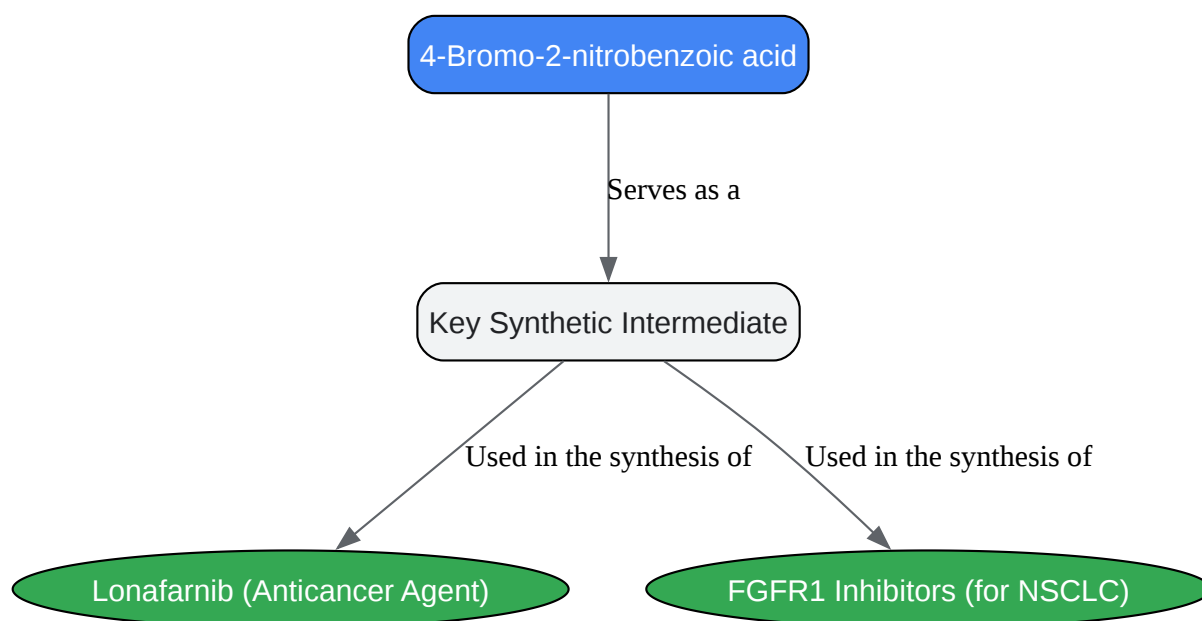


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Caption: Synthetic workflow for **4-Bromo-2-nitrobenzoic acid**.

Applications in Drug Development

4-Bromo-2-nitrobenzoic acid is a versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility is prominently demonstrated in its role as a precursor to advanced pharmaceutical intermediates.

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Caption: Role as a key synthetic intermediate.

Safety and Handling

4-Bromo-2-nitrobenzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment, including gloves,

safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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References

- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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